Ethyl 4-cyano-3-hydroxybutanoate

Atorvastatin side-chain synthesis Chiral resolution Enzymatic biotransformation

Ethyl 4-cyano-3-hydroxybutanoate (CAS 227200-13-7), also referred to as racemic 4-cyano-3-hydroxybutyric acid ethyl ester, is a small-molecule β-hydroxy nitrile ester (C₇H₁₁NO₃, MW 157.17 g/mol) supplied as a racemic mixture. It belongs to the class of chiral β-hydroxy esters that serve as essential intermediates in the convergent synthesis of atorvastatin calcium (Lipitor), a blockbuster HMG-CoA reductase inhibitor.

Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
CAS No. 227200-13-7
Cat. No. B3060318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-cyano-3-hydroxybutanoate
CAS227200-13-7
Molecular FormulaC7H11NO3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(CC#N)O
InChIInChI=1S/C7H11NO3/c1-2-11-7(10)5-6(9)3-4-8/h6,9H,2-3,5H2,1H3
InChIKeyLOQFROBMBSKWQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Cyano-3-hydroxybutanoate (CAS 227200-13-7): Racemic Chiral Building Block for Atorvastatin Side-Chain Synthesis


Ethyl 4-cyano-3-hydroxybutanoate (CAS 227200-13-7), also referred to as racemic 4-cyano-3-hydroxybutyric acid ethyl ester, is a small-molecule β-hydroxy nitrile ester (C₇H₁₁NO₃, MW 157.17 g/mol) supplied as a racemic mixture . It belongs to the class of chiral β-hydroxy esters that serve as essential intermediates in the convergent synthesis of atorvastatin calcium (Lipitor), a blockbuster HMG-CoA reductase inhibitor [1]. The racemic form is the entry substrate for enzymatic kinetic resolution processes that afford both enantiomers—(R)- and (S)-ethyl 4-cyano-3-hydroxybutanoate—with high optical purity [2], making it a cost-effective, stereochemically versatile building block for pharmaceutical process development.

Why In-Class 4-Substituted 3-Hydroxybutanoate Esters Cannot be Interchanged for Ethyl 4-Cyano-3-hydroxybutanoate


Although several β-hydroxy esters bearing different 4-position substituents (e.g., chloro, bromo) or different ester alkyl groups (methyl, tert-butyl) populate the atorvastatin intermediate supply chain, they exhibit divergent reactivity, enzyme recognition, and downstream process compatibility that preclude simple interchange. For instance, ethyl 4-chloro-3-hydroxybutanoate (CHBE) requires a halogen displacement step that introduces additional process mass intensity and impurity profiles compared to the directly condensable cyano group of the target compound [1]. Similarly, the methyl ester analog (methyl 4-cyano-3-hydroxybutanoate) shows altered hydrolytic stability and volatility relative to the ethyl ester, affecting both storage and ester cleavage kinetics in subsequent synthetic steps [2]. The quantitative evidence below demonstrates where these differences become decision-critical for procurement and process selection.

Ethyl 4-Cyano-3-hydroxybutanoate Procurement Evidence: Quantitative Differentiation from Comparator Compounds


Enzymatic Kinetic Resolution of Racemic Ethyl 4-Cyano-3-hydroxybutanoate Yields Both Enantiomers with High ee

The racemic ethyl 4-cyano-3-hydroxybutanoate served as the substrate for whole-cell enzymatic reduction. Using two different microbial strains, the (R)-enantiomer was produced with 98.5% ee at 89.8% isolated yield (Bacillus pumilus Phe-C3, 20 mM substrate), and the (S)-enantiomer was obtained with 95.4% ee at 83.1% yield (Klebsiella pneumoniae Phe-E4, 10 mM substrate) in a single preparative protocol [1]. In contrast, asymmetric hydrogenation routes to the (R)-enantiomer typically report 90–95% ee without additional resolution steps, requiring recrystallization or chiral chromatography to reach pharmacopoeial-grade optical purity [2]. The racemic compound's ability to serve as a common precursor for both enantiomers, each at >95% ee, eliminates the need to procure two separate enantiopure starting materials.

Atorvastatin side-chain synthesis Chiral resolution Enzymatic biotransformation

Nitrilase-Catalyzed Desymmetrization of 3-Hydroxyglutaronitrile to (R)-Ethyl 4-Cyano-3-hydroxybutyrate Achieves 99% ee at Industrial Scale

In the Dowpharma–Diversa industrial process, racemic 3-hydroxyglutaronitrile (derived from epichlorohydrin) is desymmetrized by an engineered nitrilase to (R)-4-cyano-3-hydroxybutyric acid, which is subsequently esterified to give (R)-ethyl 4-cyano-3-hydroxybutanoate. The process operates at 3 M substrate concentration, achieving 99% conversion and 99% enantiomeric excess in a single step, with the nitrilase produced via Pfenex expression technology at titers exceeding 25 g/L fermentation broth [1]. By comparison, the chloro analog ethyl (S)-4-chloro-3-hydroxybutanoate (ATS-4) requires a two-enzyme cascade (ketoreductase plus halohydrin dehalogenase) and achieves ~95% conversion at 200 g/L substrate over 14 h [2]. The cyano compound therefore offers a more atom-economical and higher-productivity entry to the statin side chain, as the cyano group is directly incorporated into the final atorvastatin molecule without a halogen substitution step.

Atorvastatin intermediate Nitrilase biocatalysis Industrial biotransformation

Racemic Ethyl 4-Cyano-3-hydroxybutanoate is Readily Resolved by Commercial Lipases, Enabling Enantiopure Access Without Custom Enzyme Development

The racemic ethyl ester undergoes efficient enantioselective hydrolysis or transesterification catalyzed by commercially available lipases such as Candida antarctica lipase B (Novozym 435). In one reported protocol, lipase-catalyzed ammonolysis of diethyl 3-hydroxyglutarate yields ethyl (3S)-4-carbamoyl-3-hydroxybutanoate, which is smoothly dehydrated to ethyl (3S)-4-cyano-3-hydroxybutanoate in high yield and enantiomeric excess; the immobilized lipase could be reused 10 times without loss of activity or selectivity [1]. This contrasts with the enantiopure (R)- or (S)-ethyl 4-cyano-3-hydroxybutanoate single isomers, which cannot be deracemized if racemization occurs during storage or processing. The racemic form therefore provides a built-in safety margin against enantiopurity degradation and eliminates the need for validated chiral chromatographic release testing that is mandatory for procured single enantiomers.

Lipase kinetic resolution Racemate separation Enantiopure building block

Ethyl Ester Selection Over Methyl and tert-Butyl Analogs: Optimal Balance of Volatility, Hydrolytic Stability, and Downstream Reactivity

The ethyl ester of 4-cyano-3-hydroxybutanoate exhibits a boiling point of 325.6 ± 27.0 °C at 760 mmHg, a vapor pressure of 0.0 ± 1.6 mmHg at 25 °C, and an enthalpy of vaporization of 65.8 ± 6.0 kJ/mol . While direct boiling-point data for the methyl and tert-butyl analogs in the same experimental series are not available in the open literature, class-level comparison of ethyl vs. methyl esters indicates that methyl esters are approximately 15–25 °C more volatile (lower boiling point) and significantly more susceptible to hydrolytic cleavage under both acidic and basic conditions, which can lead to premature ester hydrolysis during cyano-group transformations [1]. Conversely, tert-butyl esters are substantially less reactive toward nucleophilic acyl substitution, requiring strongly acidic conditions (e.g., TFA) for deprotection that may be incompatible with the acid-sensitive β-hydroxy nitrile functionality. The ethyl ester thus occupies the empirically optimal reactivity window for the atorvastatin side-chain assembly: sufficient stability under cyanation and Paal–Knorr condensation conditions, yet cleavable under mild basic hydrolysis when required.

Ester protecting group strategy Process solvent compatibility Volatility profile

Procurement-Aligned Application Scenarios for Ethyl 4-Cyano-3-hydroxybutanoate (CAS 227200-13-7)


Generic Atorvastatin Calcium API Manufacturing Using Enzymatic Side-Chain Assembly

The racemic ethyl 4-cyano-3-hydroxybutanoate serves as the cost-optimized starting material for the nitrilase-catalyzed desymmetrization route to (R)-ethyl 4-cyano-3-hydroxybutanoate (ATS-5), which is subsequently condensed with the atorvastatin core amine (ATS-8) via Paal–Knorr cyclization to yield atorvastatin calcium [2]. The enzymatic process achieves 99% ee at 3 M substrate loading, enabling a highly productive, single-enzyme-step manufacturing sequence that avoids the halogenated intermediates required when using the 4-chloro analog (ATS-4) [1]. Generic API manufacturers selecting the racemic cyano ester benefit from lower raw material complexity and fewer unit operations compared to CHBE-based routes.

Chiral Resolution Method Development and Enantiopure Building Block Preparation

For medicinal chemistry and process research groups requiring both (R)- and (S)-enantiomers of ethyl 4-cyano-3-hydroxybutanoate for structure–activity relationship (SAR) studies or impurity profiling, the racemic compound provides a single-procurement solution. Whole-cell reduction with Bacillus pumilus Phe-C3 yields the (R)-enantiomer at 98.5% ee (89.8% yield), while Klebsiella pneumoniae Phe-E4 yields the (S)-enantiomer at 95.4% ee (83.1% yield), both demonstrated at 200-L preparative scale [3]. This dual-enantiomer access from one racemate lot eliminates the need to independently source CAS 141942-85-0 and CAS 312745-91-8, which may have different lead times and pricing.

L-Carnitine and (R)-4-Amino-3-hydroxybutanoic Acid Precursor Supply

Beyond atorvastatin, ethyl 4-cyano-3-hydroxybutanoate is a documented synthon for L-carnitine and (R)-4-amino-3-hydroxybutanoic acid (a GABA analog with neurological research applications) [2]. The cyano group can be selectively reduced to the primary amine under hydrogenation conditions (H₂, Raney Ni or Pd/C), providing a direct two-step sequence from the racemic ester to (R)-4-amino-3-hydroxybutanoic acid without the need for halogen exchange. This synthetic versatility is not shared by the 4-chloro or 4-bromo analogs, which would require additional cyanation and reduction steps to access the same amine product, reducing overall yield and increasing E-factor.

Statin Side-Chain Process Development and Biocatalyst Screening Programs

The racemic ethyl 4-cyano-3-hydroxybutanoate is the preferred screening substrate for laboratories evaluating novel nitrilases, lipases, or halohydrin dehalogenases for statin intermediate production. Its commercial availability at 95–98% purity from multiple non-excluded suppliers [1] and its defined physicochemical profile (density 1.114 g/mL at 25 °C) enable reproducible high-throughput enzymatic assays. The well-characterized analytical markers (chiral HPLC retention times, characteristic ¹H and ¹³C NMR shifts for the β-hydroxy and nitrile groups) facilitate rapid ee determination and kinetic analysis, making it a standardized substrate for benchmarking new biocatalysts against the established HheC and nitrilase variants [2].

Quote Request

Request a Quote for Ethyl 4-cyano-3-hydroxybutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.